JWH-080: A Technical Guide for Researchers
JWH-080: A Technical Guide for Researchers
An In-depth Whitepaper on the Chemical Structure and Properties of the Synthetic Cannabinoid JWH-080
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-080 is a synthetic cannabinoid of the naphthoylindole family.[1] Like other compounds in this class, it acts as an agonist at the cannabinoid receptors CB1 and CB2.[1] Developed by Dr. John W. Huffman and his team, the JWH series of compounds, including JWH-080, were originally synthesized for research purposes to explore the structure-activity relationships of cannabinoid receptor ligands. This document provides a comprehensive technical overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for JWH-080.
Chemical Structure and Identifiers
JWH-080 is chemically known as (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone. Its structure features a naphthalene (B1677914) ring system linked to an indole (B1671886) core through a ketone carbonyl group, with a butyl chain attached to the indole nitrogen.
Table 1: Chemical Identifiers for JWH-080
| Identifier | Value |
| IUPAC Name | (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone |
| Chemical Formula | C24H23NO2 |
| Molecular Weight | 357.45 g/mol |
| CAS Number | 210179-44-5 |
| SMILES | CCCCN1C=C(C2=CC=CC=C12)C(=O)C3=CC=C(OC)C4=CC=CC=C34 |
| InChI Key | PGOAKRPGOLHODL-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of JWH-080 are important for its handling, formulation, and pharmacokinetic profile.
Table 2: Physicochemical Properties of JWH-080
| Property | Value |
| Appearance | Solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide |
Pharmacological Properties
JWH-080 is a potent synthetic cannabinoid that exhibits high affinity for both the CB1 and CB2 receptors.[1] Its pharmacological effects are primarily mediated through its agonist activity at these G-protein coupled receptors.
Table 3: Cannabinoid Receptor Binding Affinity of JWH-080
| Receptor | Binding Affinity (Ki) [nM] |
| CB1 | 8.9 ± 1.8 |
| CB2 | 2.21 ± 1.30 |
Data from Huffman et al., 2005.[1]
Signaling Pathway
Upon binding to CB1 or CB2 receptors, which are primarily coupled to the inhibitory G-protein (Gi/o), JWH-080 is expected to initiate a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation of these receptors can lead to the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.
Experimental Protocols
Synthesis of JWH-080
The synthesis of JWH-080 can be achieved through a two-step process common for many naphthoylindoles.
Step 1: Acylation of Indole Indole is first acylated with 4-methoxynaphthalene-1-carbonyl chloride. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent like dichloromethane.
Step 2: N-Alkylation The resulting (1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone is then N-alkylated using 1-bromobutane (B133212) in the presence of a base, such as sodium hydride, in a solvent like dimethylformamide (DMF).
Cannabinoid Receptor Binding Assay
The following is a representative protocol for determining the binding affinity of JWH-080 for CB1 and CB2 receptors using a competitive radioligand binding assay.
Materials:
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Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
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Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
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JWH-080 (test compound).
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WIN 55,212-2 (for non-specific binding determination).
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Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
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Wash buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
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96-well filter plates (e.g., GF/B filters) pre-soaked in 0.5% polyethyleneimine.
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Scintillation cocktail and liquid scintillation counter.
Procedure:
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Prepare serial dilutions of JWH-080 in binding buffer.
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In a 96-well plate, add in the following order:
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50 µL of binding buffer (for total binding).
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50 µL of 10 µM WIN 55,212-2 (for non-specific binding).
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50 µL of JWH-080 dilution.
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Add 50 µL of [³H]CP-55,940 (final concentration ~0.5 nM) to all wells.
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Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to all wells.
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Incubate the plate at 30°C for 90 minutes with gentle agitation.
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Terminate the reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.
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Wash the filters three times with ice-cold wash buffer.
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Allow the filters to dry, then add scintillation cocktail to each well.
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Quantify the radioactivity in each well using a liquid scintillation counter.
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Determine the IC50 value of JWH-080 by non-linear regression analysis of the competition curve.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
JWH-080 is a potent naphthoylindole synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. This technical guide provides essential information on its chemical structure, properties, and relevant experimental protocols to aid researchers in their investigations of this compound. The provided methodologies for synthesis and receptor binding assays offer a foundation for the in vitro characterization of JWH-080 and similar molecules. Further research is warranted to fully elucidate its functional activity and downstream signaling effects.
